1H-Benzimidazole, 5-chloro-6-((1-chloro-2-naphthalenyl)oxy)-2-(methylthio)-
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Overview
Description
1H-Benzimidazole, 5-chloro-6-((1-chloro-2-naphthalenyl)oxy)-2-(methylthio)- is a synthetic compound that has gained attention in the scientific community due to its potential in various fields of research.
Mechanism Of Action
The mechanism of action of 1H-Benzimidazole, 5-chloro-6-((1-chloro-2-naphthalenyl)oxy)-2-(methylthio)- is not fully understood. However, it has been proposed that it inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical And Physiological Effects
1H-Benzimidazole, 5-chloro-6-((1-chloro-2-naphthalenyl)oxy)-2-(methylthio)- has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis. In animal models of arthritis, it has been shown to reduce inflammation and joint damage.
Advantages And Limitations For Lab Experiments
One advantage of using 1H-Benzimidazole, 5-chloro-6-((1-chloro-2-naphthalenyl)oxy)-2-(methylthio)- in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. This makes it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 1H-Benzimidazole, 5-chloro-6-((1-chloro-2-naphthalenyl)oxy)-2-(methylthio)-. One direction is to further investigate its mechanism of action. This will provide insight into how it can be optimized for use in lab experiments. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Finally, it will be important to study its potential toxicity and side effects in order to determine its safety for human use.
Synthesis Methods
1H-Benzimidazole, 5-chloro-6-((1-chloro-2-naphthalenyl)oxy)-2-(methylthio)- can be synthesized through a multistep process. The first step involves the reaction of 5-chloro-2-aminobenzimidazole with 1-chloro-2-naphthol in the presence of a base. This reaction yields 5-chloro-6-((1-chloro-2-naphthalenyl)oxy)-2-aminobenzimidazole. The second step involves the reaction of this intermediate with methylthioacetic acid in the presence of a coupling reagent. This reaction yields 1H-Benzimidazole, 5-chloro-6-((1-chloro-2-naphthalenyl)oxy)-2-(methylthio)-.
Scientific Research Applications
1H-Benzimidazole, 5-chloro-6-((1-chloro-2-naphthalenyl)oxy)-2-(methylthio)- has potential in various fields of research. In medicinal chemistry, it has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis.
properties
CAS RN |
174503-69-6 |
---|---|
Product Name |
1H-Benzimidazole, 5-chloro-6-((1-chloro-2-naphthalenyl)oxy)-2-(methylthio)- |
Molecular Formula |
C18H12Cl2N2OS |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
6-chloro-5-(1-chloronaphthalen-2-yl)oxy-2-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C18H12Cl2N2OS/c1-24-18-21-13-8-12(19)16(9-14(13)22-18)23-15-7-6-10-4-2-3-5-11(10)17(15)20/h2-9H,1H3,(H,21,22) |
InChI Key |
DIRWTZXEMWXPIK-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C4=CC=CC=C4C=C3)Cl |
Canonical SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C4=CC=CC=C4C=C3)Cl |
Other CAS RN |
174503-69-6 |
synonyms |
5-Chloro-6-((1-chloro-2-naphthalenyl)oxy)-2-(methylthio)-1H-benzimidaz ole |
Origin of Product |
United States |
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